molecular formula C16H17FN4O3 B2489282 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1396685-71-4

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2489282
CAS No.: 1396685-71-4
M. Wt: 332.335
InChI Key: UVBPYQHJBNAPMM-UHFFFAOYSA-N
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Description

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a 2-fluorophenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a pyrimidine dione derivative under specific conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the pyrimidine dione moiety may contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)piperazine derivatives: These compounds share the piperazine ring and fluorophenyl group but differ in other functional groups.

    Pyrimidine dione derivatives: Compounds with similar pyrimidine dione structures but different substituents.

Uniqueness

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-19-14(22)11(10-18-16(19)24)15(23)21-8-6-20(7-9-21)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBPYQHJBNAPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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